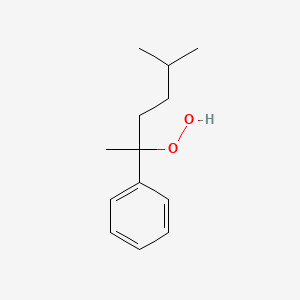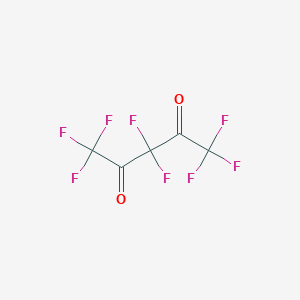
Octafluoropentane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octafluoropentane-2,4-dione is a fluorinated organic compound with the molecular formula C₅F₈O₂. It is a derivative of pentane-2,4-dione, where all hydrogen atoms are replaced by fluorine atoms. This compound is known for its high thermal stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Octafluoropentane-2,4-dione can be synthesized through the fluorination of pentane-2,4-dione. One common method involves the use of elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF₃) under controlled conditions. The reaction typically occurs at elevated temperatures and may require a solvent like acetonitrile to facilitate the process.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale fluorination reactors. These reactors are designed to handle the highly reactive nature of fluorine gas and ensure the safety of the process. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Octafluoropentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can yield partially fluorinated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions include perfluorinated carboxylic acids, partially fluorinated derivatives, and various substituted fluorinated compounds.
Scientific Research Applications
Octafluoropentane-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex fluorinated compounds.
Biology: Its unique properties make it useful in studying enzyme interactions and protein modifications.
Medicine: It is explored for its potential in drug delivery systems and as a contrast agent in medical imaging.
Industry: It is used in the production of high-performance materials, including fluoropolymers and specialty coatings.
Mechanism of Action
The mechanism by which octafluoropentane-2,4-dione exerts its effects involves its ability to interact with various molecular targets. Its high electronegativity and stability allow it to form strong bonds with other molecules, influencing their reactivity and stability. The pathways involved often include interactions with enzymes, proteins, and other biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
Pentane-2,4-dione: The non-fluorinated analog of octafluoropentane-2,4-dione.
Hexafluoroacetylacetone: A partially fluorinated analog with six fluorine atoms.
Trifluoroacetylacetone: Another partially fluorinated analog with three fluorine atoms.
Uniqueness
This compound is unique due to its complete fluorination, which imparts exceptional thermal stability and chemical resistance. This makes it particularly valuable in applications where extreme conditions are encountered.
Properties
CAS No. |
87291-32-5 |
|---|---|
Molecular Formula |
C5F8O2 |
Molecular Weight |
244.04 g/mol |
IUPAC Name |
1,1,1,3,3,5,5,5-octafluoropentane-2,4-dione |
InChI |
InChI=1S/C5F8O2/c6-3(7,1(14)4(8,9)10)2(15)5(11,12)13 |
InChI Key |
UIRWNAVHKJFQQG-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(C(=O)C(F)(F)F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Butyl-N'-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]urea](/img/structure/B14407566.png)
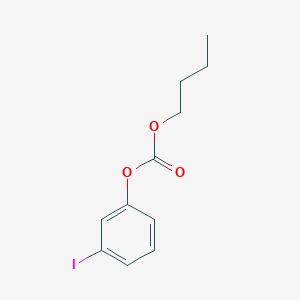
methyl}(dimethyl)silanol](/img/structure/B14407589.png)
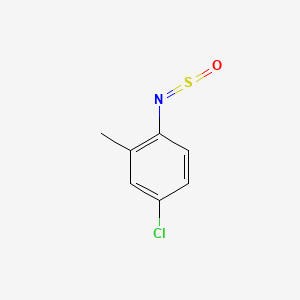
![2-{[2,2-Bis(hydroxymethyl)butoxy]carbonyl}benzoate](/img/structure/B14407599.png)
![pentacyclo[10.2.2.25,8.02,4.09,11]octadeca-1(15),5,7,12(16),13,17-hexaene](/img/structure/B14407605.png)
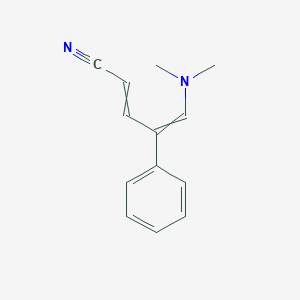
![(Benzoyloxy)[tris(trifluoromethyl)]germane](/img/structure/B14407623.png)
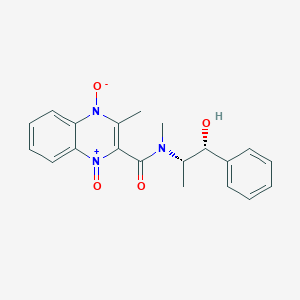
![3-[(Methylsulfanyl)methyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B14407633.png)
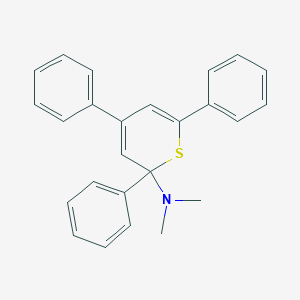
![tert-Butyl N-{[2-(pyridin-2-yl)ethoxy]carbonyl}phenylalanylleucinate](/img/structure/B14407652.png)
![9-[5-(9-Borabicyclo[3.3.1]nonan-9-yl)pentyl]-9-borabicyclo[3.3.1]nonane](/img/structure/B14407656.png)
